Bardoxolone methyl is classified as a semisynthetic triterpenoid. It acts as an activator of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses in cells. This compound is being developed for the treatment of conditions such as chronic kidney disease, diabetic kidney disease, and pulmonary arterial hypertension associated with connective tissue diseases .
The synthesis of bardoxolone methyl involves several steps that can vary based on the specific protocols used. The process generally begins with the extraction of oleanolic acid from natural sources followed by chemical modifications. Key steps in the synthesis include:
Specific technical parameters such as temperature, reaction time, and catalysts can significantly influence yield and purity, although detailed methodologies are typically proprietary or found in specialized literature .
Bardoxolone methyl has a complex molecular structure characterized by its triterpenoid backbone. The molecular formula is with a molecular weight of 506.68 g/mol.
The three-dimensional conformation plays a critical role in its interaction with biological targets, particularly its ability to activate Nrf2 and inhibit inflammatory pathways .
Bardoxolone methyl participates in various chemical reactions that are essential for its pharmacological activity:
The mechanism of action of bardoxolone methyl primarily revolves around its role as an Nrf2 activator:
Bardoxolone methyl exhibits several notable physical and chemical properties:
Bardoxolone methyl has several promising applications in scientific research and clinical settings:
Bardoxolone methyl (CDDO-Me) is a semi-synthetic triterpenoid derived from oleanolic acid that functions as a potent activator of the Keap1 (Kelch-like ECH-associated protein 1)/Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Under basal conditions, Keap1 acts as a substrate adaptor for the Cullin3 (Cul3)-based E3 ubiquitin ligase complex, facilitating the continuous ubiquitination and proteasomal degradation of Nrf2. This process maintains cellular redox homeostasis by limiting Nrf2-mediated transcriptional activity [3] [4]. Bardoxolone methyl disrupts this regulatory mechanism through targeted covalent modifications of Keap1, enabling Nrf2 accumulation and subsequent activation of cytoprotective genes.
1.1.1 Covalent Modification of Keap1 Cysteine Residues
Keap1 is a cysteine-rich protein (27 cysteines in humans) that functions as a redox sensor. Bardoxolone methyl contains an electrophilic α-cyano enone moiety that selectively modifies key cysteine residues within Keap1, inducing conformational changes that impair its ability to target Nrf2 for degradation. Critical modifications include:
Table 1: Key Cysteine Residues in Keap1 Modified by Bardoxolone Methyl
| Cysteine Residue | Domain | Functional Consequence of Modification |
|---|---|---|
| Cys151 | BTB | Disrupts Keap1-Cul3 binding; inhibits E3 ligase activity |
| Cys273 | IVR | Weakens Keap1 dimerization; reduces Nrf2 ubiquitination |
| Cys288 | IVR | Alters Keap1 conformation; stabilizes Nrf2 by disrupting DLG motif interaction |
These modifications enable newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus [1] [5].
1.1.2 Transcriptional Regulation of Antioxidant Response Elements
Nuclear Nrf2 forms heterodimers with small Maf proteins (e.g., MafG) and binds to Antioxidant Response Elements (ARE; 5′-TGACnnnGC-3′) in the promoter regions of cytoprotective genes. Bardoxolone methyl induces the transcription of a comprehensive network of phase II detoxifying and antioxidant enzymes, including:
Table 2: Key ARE-Driven Genes Activated by Bardoxolone Methyl via Nrf2
| Gene | Protein | Function in Oxidative Stress Response |
|---|---|---|
| HMOX1 | HO-1 | Heme catabolism; generates antioxidants (biliverdin/bilirubin) and vasodilatory CO |
| NQO1 | NQO1 | Quinone detoxification; prevents semiquinone-mediated ROS generation |
| GCLC | Glutamate-cysteine ligase catalytic | Catalyzes glutamate-cysteine ligation; rate-limiting step in GSH synthesis |
| GCLM | Glutamate-cysteine ligase modifier | Stabilizes GCLC; optimizes GSH synthesis kinetics |
| GSTs | Glutathione S-transferases | Conjugate electrophiles with GSH; facilitate excretion of xenobiotics |
In human umbilical vein endothelial cells (HUVECs), bardoxolone methyl (50 nM) increased HO-1, NQO1, and GCLC mRNA by 8–12-fold within 6 hours. This was accompanied by reduced ROS production and apoptosis under high-glucose conditions [1].
Beyond Nrf2 activation, bardoxolone methyl suppresses pro-inflammatory signaling via direct and indirect inhibition of the nuclear factor kappa B (NF-κB) pathway. This dual modulation creates a synergistic cytoprotective environment.
1.2.1 IKKβ Suppression and Inflammatory Cytokine Modulation
NF-κB activation requires the phosphorylation of its inhibitor, IκBα, by the IκB kinase (IKK) complex. Bardoxolone methyl directly alkylates Cys179 in the activation loop of IKKβ, the catalytic subunit of IKK. This modification:
Consequently, bardoxolone methyl downregulates:
In cancer models, this IKKβ inhibition synergizes with Nrf2 activation to suppress tumor proliferation and metastasis [5].
1.2.2 Crosstalk Between Nrf2 and NF-κB Signaling Networks
The anti-inflammatory effects of bardoxolone methyl are amplified by bidirectional crosstalk between Nrf2 and NF-κB:
Figure: Integrated Mechanism of Bardoxolone Methyl
Keap1 Modification (Cys151/273/288) → Nrf2 Stabilization → Nuclear Translocation → ARE Activation ↓ Antioxidant Genes (HO-1, NQO1, GCLC) → ROS Reduction → Indirect NF-κB Suppression ↓ IKKβ Inhibition (Cys179) → IκBα Retention → Blocked NF-κB Nuclear Translocation ↓ Inflammatory Gene Suppression (TNF-α, IL-6, iNOS) This interconnected network positions bardoxolone methyl as a master regulator of cellular resilience, modulating over 250 genes involved in redox balance, detoxification, and inflammation resolution [4] [5] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5